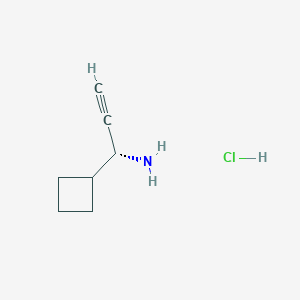

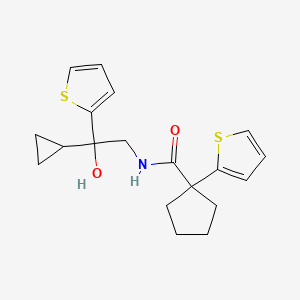

![molecular formula C11H17ClN4O3 B3003736 2-{[(4-氯-6-甲氧基-1,3,5-三嗪-2-基)氨基]甲基}-4-甲基戊酸 CAS No. 1502179-34-1](/img/structure/B3003736.png)

2-{[(4-氯-6-甲氧基-1,3,5-三嗪-2-基)氨基]甲基}-4-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

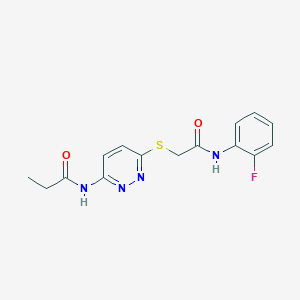

The compound seems to be a derivative of the 1,3,5-triazine family . Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms, 1,3,5-triazines being common .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, related compounds such as 2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile have been synthesized using palladium-catalyzed meta-selective C-H olefination of phenols followed by a nickel-catalyzed ipso-C-O activation and arylation . Another related compound, 2,4-Dichloro-6-methoxy-1,3,5-triazine, was used as a reagent in radioimmunoassay for D-Ala2-Dermorphin .

科学研究应用

除草剂研究:该化合物在除草剂研究中扮演着重要角色。研究探讨了它在控制加拿大蓟等杂草方面的功效 (Hall et al., 1985),以及它在野蒜等植物中的吸收和转运 (Leys & Slife, 1988)。这些研究有助于了解该化合物作为除草剂的有效性和环境影响。

化学合成和分析:已经对使用该化合物的变体合成荧光试剂进行研究,用于氨基酸分析 (Brückner & Wachsmann, 2003)。此外,还探讨了用于包括药物化学在内的各种应用的三嗪衍生物的合成研究 (Sareen et al., 2009)。

环境影响评估:该化学物质在土壤中的迁移和流动性、其持久性和其对环境的潜在影响一直是研究的主题 (Veeh et al., 1994)。该领域的研究有助于评估在农业环境中使用该化合物的生态安全性。

药理和生化研究:该化合物已被用于开发具有潜在生化和药理应用的新型环二肽基脲 (Sañudo et al., 2006)。这一研究方向为医学和治疗应用开辟了道路。

未来方向

作用机制

Target of Action

Similar compounds, such as 1,3,5-triazine derivatives, have been reported to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

The compound likely interacts with its targets through a mechanism similar to other 1,3,5-triazine derivatives. For instance, 2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile, a related compound, is used as a bifunctional C-H activation template for the conversion of phenols to 1,3-disubstituted arenes . This involves a one-pot Pd-catalyzed meta-selective C-H olefination of phenols followed by a nickel-catalyzed ipso-C-O activation and arylation .

Biochemical Pathways

For example, some 1,3,5-triazine derivatives have been shown to inhibit the enzyme aromatase, which plays a crucial role in the biosynthesis of estrogens .

Result of Action

Based on the known activities of similar compounds, it could potentially exhibit antimicrobial, antiviral, or anticancer effects .

属性

IUPAC Name |

2-[[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4O3/c1-6(2)4-7(8(17)18)5-13-10-14-9(12)15-11(16-10)19-3/h6-7H,4-5H2,1-3H3,(H,17,18)(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSJDBNIFXCUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC1=NC(=NC(=N1)Cl)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)

![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)